molecular formula C24H25ClO3 B11626197 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone CAS No. 135979-40-7

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone

Katalognummer: B11626197
CAS-Nummer: 135979-40-7
Molekulargewicht: 396.9 g/mol
InChI-Schlüssel: PTHSANSKCAYXDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone is a synthetic organic compound with the molecular formula C24H25ClO3 It is a derivative of naphthoquinone, characterized by the presence of a chloro group and a hydroxyphenyl group with tert-butyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone typically involves the chlorination of 3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives with varying degrees of oxidation.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3-(4-hydroxyphenylamino)naphthoquinone
  • 3-Chloro-2-(3,4-dimethylanilino)-1,4-naphthoquinone
  • 2-Bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone

Uniqueness

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone is unique due to the presence of both a chloro group and a hydroxyphenyl group with bulky tert-butyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other naphthoquinone derivatives.

Eigenschaften

CAS-Nummer

135979-40-7

Molekularformel

C24H25ClO3

Molekulargewicht

396.9 g/mol

IUPAC-Name

2-chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C24H25ClO3/c1-23(2,3)16-11-13(12-17(22(16)28)24(4,5)6)18-19(25)21(27)15-10-8-7-9-14(15)20(18)26/h7-12,28H,1-6H3

InChI-Schlüssel

PTHSANSKCAYXDD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.